

# Hsd17B13-IN-30: A Chemical Probe for the Therapeutic Target HSD17B13

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Hsd17B13-IN-30 |           |  |  |  |
| Cat. No.:            | B12387099      | Get Quote |  |  |  |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Hsd17B13-IN-30 (also known as INI-822), a potent and selective chemical probe for the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 has emerged as a promising therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH), given that genetic loss-of-function variants of HSD17B13 are associated with a reduced risk of progressing to more severe liver disease.[1][2][3] This guide details the biochemical and cellular activity of Hsd17B13-IN-30, summarizes key preclinical data, provides representative experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

### **Introduction to HSD17B13**

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[4][5] It belongs to the short-chain dehydrogenases/reductases (SDR) family and exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][6] Upregulation of HSD17B13 is observed in patients with NAFLD.[4][5] The protective effect of loss-of-function variants of HSD17B13 has spurred the development of inhibitors to pharmacologically mimic this protective phenotype.



## Hsd17B13-IN-30 (INI-822): A Potent and Selective Chemical Probe

**Hsd17B13-IN-30**, developed by Inipharm, is a potent, selective, and orally bioavailable small molecule inhibitor of HSD17B13.[7] It is the first small molecule inhibitor of HSD17B13 to advance to clinical development for fibrotic liver diseases, including NASH.[3][8]

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for Hsd17B13-IN-30.

Table 1: In Vitro Potency and Selectivity

| Parameter   | Value                                           | Substrate           | Source         |
|-------------|-------------------------------------------------|---------------------|----------------|
| IC50        | < 0.1 µM Estradiol                              |                     | MedChemExpress |
| Potency     | Low nM                                          | Multiple Substrates | Inipharm       |
| Selectivity | >100-fold vs. other<br>HSD17B family<br>members | Not Specified       | Inipharm[7]    |

Table 2: In Vitro Efficacy in a Human Liver-on-a-Chip Model

| Concentration | Effect Biomarkers    |                          | Source      |
|---------------|----------------------|--------------------------|-------------|
| 1 μΜ          | Significant Decrease | αSMA, Collagen Type<br>1 | Inipharm[7] |
| 5 μΜ          | Significant Decrease | αSMA, Collagen Type<br>1 | Inipharm[7] |
| Not Specified | >40% Decrease        | Fibrotic Proteins        | Inipharm[7] |

Table 3: Preclinical Pharmacokinetics



| Species | Bioavailability | Clearance | Dosing<br>Regimen<br>Suitability | Source      |
|---------|-----------------|-----------|----------------------------------|-------------|
| Mice    | Good            | Low       | Once Daily Oral                  | Inipharm[7] |
| Rats    | Good            | Low       | Once Daily Oral                  | Inipharm[7] |
| Dogs    | Good            | Low       | Once Daily Oral                  | Inipharm[7] |

## **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the characterization of HSD17B13 inhibitors like **Hsd17B13-IN-30**.

## **HSD17B13** Enzymatic Inhibition Assay (Biochemical)

This protocol describes a representative method for determining the in vitro potency of an inhibitor against recombinant HSD17B13.

#### Materials:

- Recombinant human HSD17B13 protein
- β-estradiol (substrate)
- NAD+ (cofactor)
- Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
- Hsd17B13-IN-30 (or other test inhibitor)
- NAD(P)H-Glo<sup>™</sup> Detection Reagent
- 384-well assay plates

#### Procedure:

Prepare serial dilutions of Hsd17B13-IN-30 in 100% DMSO.



- Add 80 nL of the diluted inhibitor to the wells of a 384-well plate.
- Prepare a substrate mix containing  $\beta$ -estradiol (final concentration, e.g., 12  $\mu$ M) and NAD+ (final concentration, e.g., 500  $\mu$ M) in assay buffer.
- Add 2 μL of the substrate mix to each well.
- Initiate the enzymatic reaction by adding 2 μL of recombinant HSD17B13 protein (final concentration, e.g., 30 nM) in assay buffer to each well.
- Incubate the plate in the dark at room temperature for 2 hours.
- Add 3 µL of NAD(P)H-Glo<sup>™</sup> Detection Reagent to each well.
- Incubate the plate in the dark for 1 hour at room temperature.
- · Measure luminescence using a plate reader.
- Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

## **Liver-on-a-Chip Model of NASH**

This protocol outlines a general procedure for evaluating the anti-fibrotic effects of **Hsd17B13-IN-30** in a human liver-on-a-chip system.

#### Materials:

- Microphysiological system (e.g., CNBio LC12)
- Primary human hepatocytes, Kupffer cells, and stellate cells
- High-fat culture medium
- Hsd17B13-IN-30
- Reagents for immunohistochemistry (e.g., antibodies against αSMA and Collagen Type 1)

#### Procedure:



- Establish a co-culture of primary human hepatocytes, Kupffer cells, and stellate cells in the microphysiological system.
- Induce a NASH-like phenotype by culturing the cells in a high-fat medium for a specified period (e.g., 20 days).
- Treat the cells with **Hsd17B13-IN-30** (e.g., at 1  $\mu$ M and 5  $\mu$ M) or vehicle control for a defined duration (e.g., 16 days).
- At the end of the treatment period, fix the cells and perform immunohistochemistry for fibrotic markers such as  $\alpha$ SMA and collagen type 1.
- Quantify the expression of these markers to assess the anti-fibrotic activity of the inhibitor.

### In Vivo Efficacy in a Rat Model of NASH

This protocol describes a representative in vivo study to assess the effects of **Hsd17B13-IN-30** on liver injury markers in a diet-induced model of NASH.

#### Materials:

- Male rats (e.g., Zucker obese or rats susceptible to diet-induced NASH)
- Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD)
- Hsd17B13-IN-30
- Vehicle control
- Equipment for oral gavage, blood collection, and liver tissue harvesting
- Kits for measuring plasma ALT levels and hepatic phosphatidylcholines

#### Procedure:

- Acclimatize the rats and then feed them a CDAA-HFD to induce a NASH phenotype.
- Once the disease phenotype is established, randomize the animals into treatment and vehicle control groups.



- Administer Hsd17B13-IN-30 or vehicle orally once daily for a specified duration (e.g., 3 weeks).
- · Monitor animal health and body weight throughout the study.
- At the end of the study, collect blood samples for the measurement of plasma ALT levels.
- Humanely euthanize the animals and harvest liver tissue for the analysis of hepatic phosphatidylcholine levels and other relevant biomarkers.
- Analyze the data to determine the effect of Hsd17B13-IN-30 on markers of liver injury and lipid metabolism.

### **Visualizations**

The following diagrams illustrate key pathways and workflows related to HSD17B13 and its inhibition.



Click to download full resolution via product page



Caption: HSD17B13 signaling pathway in hepatocytes.



Click to download full resolution via product page

Caption: Experimental workflow for HSD17B13 inhibitor characterization.





Click to download full resolution via product page

Caption: Logical relationship of HSD17B13 inhibition in liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. inipharm.com [inipharm.com]



- 4. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. inipharm.com [inipharm.com]
- 8. HSD17B13-NASH Therapeutic Emerging Target DIMA Biotechnology [dimabio.com]
- To cite this document: BenchChem. [Hsd17B13-IN-30: A Chemical Probe for the Therapeutic Target HSD17B13]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12387099#hsd17b13-in-30-as-a-chemical-probe-for-hsd17b13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com